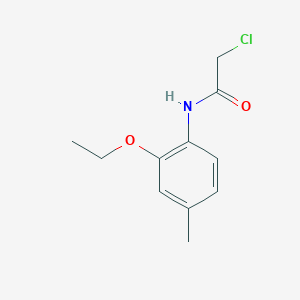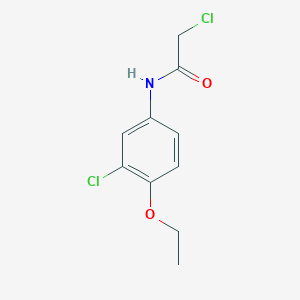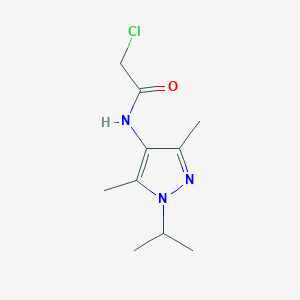![molecular formula C12H13BrFNO4 B7576050 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BFA-MP and belongs to the class of amino acid derivatives.
Applications De Recherche Scientifique
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid has been extensively used in various scientific research fields. One of its primary applications is in the study of protein trafficking and secretion. This compound has been shown to inhibit the transport of proteins from the Golgi apparatus to the plasma membrane, leading to the accumulation of proteins in the Golgi. This property of BFA-MP has been utilized to study the mechanism of protein secretion in cells.
Mécanisme D'action
The mechanism of action of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid involves the inhibition of ADP-ribosylation factor (ARF) activation. ARF is a small GTPase that plays a crucial role in protein trafficking and secretion. BFA-MP binds to ARF and prevents its activation, thereby inhibiting the transport of proteins from the Golgi to the plasma membrane.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid are primarily related to its inhibition of protein trafficking and secretion. This compound has been shown to induce Golgi fragmentation and inhibit the transport of proteins to the plasma membrane. Additionally, BFA-MP has been shown to induce ER stress and activate the unfolded protein response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid in lab experiments is its ability to inhibit protein trafficking and secretion. This property has been utilized to study the mechanism of protein secretion in cells. However, one of the limitations of using BFA-MP is its potential cytotoxicity at higher concentrations. Therefore, researchers need to be cautious while using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid. One of the potential applications of this compound is in the study of the mechanism of protein secretion in cancer cells. Additionally, BFA-MP can be utilized to study the role of ARF in various cellular processes. Further research is required to explore the potential therapeutic applications of this compound in various diseases.
Conclusion:
In conclusion, 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively used in the study of protein trafficking and secretion and has shown promising results in various lab experiments. However, further research is required to explore the full potential of this compound in various diseases.
Méthodes De Synthèse
The synthesis of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid involves the reaction of 4-bromo-2-fluorophenol with 2-(chloroacetyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with a strong acid to obtain the final product. The purity of the product can be enhanced through recrystallization.
Propriétés
IUPAC Name |
3-[[2-(4-bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO4/c1-15(5-4-12(17)18)11(16)7-19-10-3-2-8(13)6-9(10)14/h2-3,6H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLZTZWUDUZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)



![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B7576065.png)
![2-[(4-Sulfamoylphenyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576070.png)

![1-[Methyl-(2-methylcyclohexyl)sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7576076.png)